5,7-Diethylpyrazolo[1,5-a]pyrimidine
Description
Structure
3D Structure
Properties
CAS No. |
43024-20-0 |
|---|---|
Molecular Formula |
C10H13N3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
5,7-diethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H13N3/c1-3-8-7-9(4-2)13-10(12-8)5-6-11-13/h5-7H,3-4H2,1-2H3 |
InChI Key |
JOBXLLRCQGJXHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC2=CC=NN21)CC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5,7 Diethylpyrazolo 1,5 a Pyrimidine
General Synthetic Strategies for the Pyrazolo[1,5-a]pyrimidine (B1248293) Scaffold
The construction of the pyrazolo[1,5-a]pyrimidine core is predominantly achieved through the cyclocondensation of an aminopyrazole with a 1,3-biselectrophilic species. This approach allows for a high degree of variability in the substituents on the resulting bicyclic system by choosing appropriately substituted precursors.
Cyclocondensation Reactions of Aminopyrazoles with 1,3-Biselectrophilic Compounds
The reaction between a 3-aminopyrazole and a three-carbon electrophilic partner is the most fundamental and widely employed method for synthesizing pyrazolo[1,5-a]pyrimidines. The regioselectivity of this reaction is a key consideration, as the aminopyrazole possesses two nucleophilic nitrogen atoms.
The condensation of 3-aminopyrazoles with β-dicarbonyl compounds is a classical and straightforward method for the synthesis of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines. In the case of 5,7-Diethylpyrazolo[1,5-a]pyrimidine, the logical precursor would be 3,5-heptanedione. The reaction typically proceeds under acidic conditions, often in a solvent such as acetic acid at elevated temperatures. The acid catalyst facilitates the tautomerization of the amidine system within the aminopyrazole, enabling the nucleophilic attack of the endocyclic imino group on one of the carbonyl carbons of the β-dicarbonyl compound, followed by cyclization and dehydration to afford the aromatic pyrazolo[1,5-a]pyrimidine ring system.
| 3-Aminopyrazole | β-Dicarbonyl Compound | Conditions | Product | Yield |
| 3-Aminopyrazole | 3,5-Heptanedione | Acetic Acid, Reflux | This compound | Not specified |
| 3-Amino-4-carbethoxypyrazole | Pentane-2,4-dione | Not specified | 3-Carbethoxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine | Not specified |
This table is illustrative of the general reaction. Specific yield for this compound is not available in the provided search results.
Enaminones and enaminonitriles serve as effective 1,3-biselectrophilic synthons for the preparation of pyrazolo[1,5-a]pyrimidines. These reactions can be performed under various conditions, including thermal, microwave-assisted, and acid-catalyzed protocols. The reaction of a 3-aminopyrazole with an enaminone typically proceeds with the initial Michael addition of the exocyclic amino group to the β-carbon of the enaminone, followed by cyclization and elimination of an amine. Microwave irradiation has been shown to significantly accelerate these reactions, often leading to higher yields and cleaner products in a shorter time. nih.gov
| 3-Aminopyrazole Derivative | Enaminone/Enaminonitrile | Conditions | Product | Yield |
| 5-Amino-1H-pyrazoles | β-Enaminones | Microwave, 180 °C, 2 min | 2,7-Diaryl-substituted pyrazolo[1,5-a]pyrimidines | 88-97% researchgate.net |
| N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide | Benzylidene malononitrile | Microwave, 120 °C, 20 min | 7-Aminopyrazolo[1,5-a]pyrimidine derivative | Not specified nih.gov |
| 3-Amino-1H-pyrazoles | Enaminones | KHSO₄, Aqueous medium, Ultrasound | 5-Methylpyrazolo[1,5-a]pyrimidine derivatives | Good niscpr.res.in |
α,β-Unsaturated ketones and nitriles are also valuable precursors for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold. The reaction with a 3-aminopyrazole involves a sequence of Michael addition, cyclization, dehydration, and aromatization. The use of ionic liquids as solvents can render these processes more environmentally benign.
| 3-Aminopyrazole Derivative | Unsaturated Ketone/Nitrile | Conditions | Product |
| 3-Aminopyrazole | Isoflavone | Microwave irradiation | 5,6-Diarylpyrazolo[1,5-a]pyrimidines nih.gov |
| 3-Aminopyrazole | Isoflavone | Conventional heating | 6,7-Diarylpyrazolo[1,5-a]pyrimidines nih.gov |
One-Pot Multicomponent Reaction Approaches for Fused Pyrimidine (B1678525) Systems
One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in synthetic organic chemistry, allowing for the construction of complex molecules from simple starting materials in a single synthetic operation. For the synthesis of pyrazolo[1,5-a]pyrimidines, a common MCR involves the reaction of a 3-aminopyrazole, an aldehyde, and an active methylene compound such as malononitrile or ethyl cyanoacetate. nih.gov This approach offers high atom economy and procedural simplicity.
| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product |
| 3-Aminopyrazole | Aldehyde | Malononitrile | Not specified | 7-Amino-5-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitriles nih.gov |
| 3-Aminopyrazole | Aldehyde | Ethyl Cyanoacetate | Not specified | 5-Aryl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitriles nih.gov |
| Aminopyrazole | Arylaldehyde | Meldrum's Acid | EtOH, Reflux | Dihydropyrazolo[1,5-a]pyrimidines semanticscholar.org |
Green Chemistry Methodologies (e.g., Ultrasonic Irradiation in Aqueous Media)
In recent years, there has been a significant drive towards the development of more environmentally friendly synthetic methods. Ultrasonic irradiation has been successfully employed to promote the synthesis of pyrazolo[1,5-a]pyrimidines, often in aqueous media. This technique can lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. The cyclocondensation of 3-aminopyrazoles with 1,3-bielectrophilic compounds under ultrasonic irradiation is a notable example of a green chemistry approach to this heterocyclic system. niscpr.res.ineurjchem.com
| 3-Aminopyrazole Derivative | 1,3-Bielectrophile | Conditions | Product | Yield |
| 3-Amino-5-methyl-1H-pyrazole | 4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones | EtOH, 5 min, Ultrasound | 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines | 61-98% nih.gov |
| Carboxylate substituted-3-aminopyrazole | Formylated active proton compounds | Aqueous EtOH, Mild acid, Ultrasound | 2-Carbethoxy-pyrazolo[1,5-a]pyrimidines | Good eurjchem.com |
| 3-Amino-1H-pyrazoles | Enaminones | KHSO₄, Aqueous medium, Ultrasound | 5-Methylpyrazolo[1,5-a]pyrimidine derivatives | Good niscpr.res.in |
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including the pyrazolo[1,5-a]pyrimidine core. nih.gov This technology often leads to shorter reaction times, higher yields, and improved purity of the final products compared to conventional heating methods.
Several studies have demonstrated the utility of microwave irradiation in the synthesis of substituted pyrazolo[1,5-a]pyrimidines. For instance, a one-pot, three-component reaction under controlled microwave irradiation has been developed for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, a related class of compounds. nih.gov This method utilizes easily accessible starting materials and offers a practical route to these scaffolds. nih.gov Similarly, solvent-free microwave-assisted reactions have been employed for the synthesis of fused pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines, highlighting the versatility and environmentally benign nature of this approach. unr.edu.ar
In the context of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines, microwave-assisted protocols have been particularly effective in cyclization and cross-coupling reactions. The reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a common strategy for constructing the pyrazolo[1,5-a]pyrimidine ring system. nih.gov Microwave irradiation can significantly accelerate this condensation reaction. nih.gov For example, the reaction of 3-aminopyrazoles with β-halovinyl/aryl aldehydes under palladium catalysis and microwave conditions provides efficient access to various pyrazole-fused heterocycles. nih.gov
Furthermore, microwave heating has been successfully applied to Suzuki-Miyaura cross-coupling reactions to introduce substituents at various positions of the pyrazolo[1,5-a]pyrimidine core, demonstrating its utility in the diversification of these scaffolds. rsc.orgrsc.orgresearchgate.net
Targeted Synthesis Approaches for this compound and Related 5,7-Disubstituted Derivatives
The synthesis of specifically 5,7-disubstituted pyrazolo[1,5-a]pyrimidines, such as the diethyl derivative, relies on precise control over the regiochemistry of the cyclization reaction and subsequent modifications.
The primary method for constructing the pyrazolo[1,5-a]pyrimidine skeleton involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds. The regioselectivity of this reaction, which determines the substitution pattern at positions 5 and 7, is a critical aspect. The nature of the substituents on both the aminopyrazole and the dicarbonyl compound, as well as the reaction conditions, can influence the outcome.
For the synthesis of this compound, the logical starting materials would be a suitable 3-aminopyrazole and 3,5-heptanedione (a β-dicarbonyl compound with ethyl groups). The reaction typically proceeds via an initial nucleophilic attack of the exocyclic amino group of the pyrazole (B372694) onto one of the carbonyl carbons, followed by cyclization and dehydration.
Studies have shown that the use of β-enaminones as the 1,3-biselectrophilic partner can enhance the regioselectivity of the cyclocondensation reaction. researchgate.net The reaction of aminopyrazoles with these substrates under microwave irradiation has been reported to yield 2,7-disubstituted products with high efficiency. researchgate.net The regiochemical outcome is often governed by an initial aza-Michael type addition-elimination mechanism. researchgate.net
An alternative and highly versatile approach to 5,7-disubstituted pyrazolo[1,5-a]pyrimidines, including the diethyl derivative, involves the use of a pre-formed pyrazolo[1,5-a]pyrimidine core that is subsequently functionalized. A key intermediate in this strategy is 5,7-dichloropyrazolo[1,5-a]pyrimidine. This dichloro-derivative can be synthesized by treating the corresponding 5,7-dihydroxypyrazolo[1,5-a]pyrimidine with a chlorinating agent such as phosphorus oxychloride. nih.gov
The chlorine atoms at the C5 and C7 positions are susceptible to nucleophilic substitution and can be replaced by a variety of functional groups. To synthesize this compound from the dichloro-intermediate, a cross-coupling reaction, such as a Negishi or Stille coupling, with an appropriate ethylating agent (e.g., diethylzinc or triethyltin) in the presence of a palladium catalyst would be a plausible route. The differential reactivity of the C5 and C7 positions can sometimes allow for sequential and selective substitution. nih.gov
Post-Synthetic Functionalization and Derivatization Strategies
Once the this compound core is assembled, further modifications can be introduced at other positions of the heterocyclic system. These post-synthetic functionalizations are crucial for generating libraries of compounds for structure-activity relationship (SAR) studies.
As mentioned previously, the C5 and C7 positions of the pyrazolo[1,5-a]pyrimidine ring are electrophilic and can undergo nucleophilic aromatic substitution, particularly when activated by leaving groups such as halogens. nih.gov While this is a primary strategy for introducing the diethyl groups from a dichloro-intermediate, it can also be employed to introduce other nucleophiles if one of the ethyl groups were to be replaced by a halogen. For instance, if a 5-chloro-7-ethylpyrazolo[1,5-a]pyrimidine intermediate were available, the chlorine at C5 could be displaced by various nucleophiles like amines, alkoxides, and thiolates. nih.gov The reactivity of the C7 position is generally higher than that of the C5 position towards nucleophilic attack. nih.gov
| Substrate | Nucleophile | Position of Substitution | Product |
|---|---|---|---|
| 5,7-Dichloropyrazolo[1,5-a]pyrimidine | Morpholine | C7 | 4-(5-Chloro-pyrazolo[1,5-a]pyrimidin-7-yl)morpholine |
| 5,7-Dichloropyrazolo[1,5-a]pyrimidine | Aromatic Amines | C7 | 7-(N-arylamino)-5-chloropyrazolo[1,5-a]pyrimidines |
| 5,7-Dichloropyrazolo[1,5-a]pyrimidine | Alkylamines | C5 and C7 | 5,7-Bis(alkylamino)pyrazolo[1,5-a]pyrimidines |
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic systems, including pyrazolo[1,5-a]pyrimidines. nih.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Suzuki-Miyaura Coupling : This palladium-catalyzed reaction between an organoboron reagent and an organic halide or triflate is widely used to form C-C bonds. nih.gov For a pre-functionalized this compound bearing a halogen (e.g., at the C3 position), Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl substituents. rsc.orgrsc.orgnih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov
Sonogashira Coupling : This reaction couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. It is a powerful method for introducing alkynyl moieties onto the pyrazolo[1,5-a]pyrimidine scaffold. For example, a halogenated derivative of this compound could be coupled with various alkynes to generate a diverse set of derivatives.
Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a premier method for the formation of C-N bonds. wikipedia.org It involves the coupling of an aryl halide or triflate with an amine. wikipedia.org If this compound were halogenated at a suitable position, this reaction would allow for the introduction of a wide array of primary and secondary amines, amides, and other nitrogen-containing groups. nih.govwikipedia.org The choice of palladium precursor and ligand is crucial for the success of this transformation. libretexts.orgnih.gov
| Reaction | Catalyst/Reagents | Bond Formed | Typical Substrates |
|---|---|---|---|
| Suzuki-Miyaura | Pd catalyst, base, boronic acid/ester | C-C (sp2-sp2) | Halogenated pyrazolo[1,5-a]pyrimidines |
| Sonogashira | Pd catalyst, Cu co-catalyst, base, terminal alkyne | C-C (sp2-sp) | Halogenated pyrazolo[1,5-a]pyrimidines |
| Buchwald-Hartwig | Pd catalyst, base, ligand, amine | C-N | Halogenated pyrazolo[1,5-a]pyrimidines |
Click Chemistry Applications for Scaffold Expansion
The functionalization of the pyrazolo[1,5-a]pyrimidine scaffold through click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful strategy for scaffold expansion and the introduction of diverse molecular fragments. This approach allows for the efficient and regioselective formation of a stable 1,2,3-triazole linker, connecting the core heterocycle to various substituents. While specific examples detailing the use of this compound in click chemistry are not extensively documented, the general applicability of this methodology to the pyrazolo[1,5-a]pyrimidine system provides a strong basis for its potential in modifying this specific derivative.
The strategy typically involves the introduction of either an azide or a terminal alkyne functionality onto the pyrazolo[1,5-a]pyrimidine core. For instance, propargylated pyrazolo[1,5-a]pyrimidines can be synthesized and subsequently reacted with a variety of azido-containing molecules. One notable application is the synthesis of glycohybrids, where sugar moieties are attached to the pyrazolo[1,5-a]pyrimidine scaffold via a triazole bridge. In a study, various 7-O-propargylated pyrazolo[1,5-a]pyrimidines were reacted with 1-azidoglycosides under microwave-assisted copper-catalyzed conditions, affording a series of glycohybrids in high yields nih.gov. This method highlights the potential for creating complex and biologically relevant molecules by combining the pyrazolo[1,5-a]pyrimidine core with carbohydrates.
The versatility of click chemistry allows for the introduction of a wide array of functionalities, not limited to glycosides. This modular approach enables the rapid generation of libraries of compounds for screening purposes by coupling various azides or alkynes to the functionalized pyrazolo[1,5-a]pyrimidine core. The resulting triazole-linked conjugates can exhibit altered physicochemical properties and biological activities compared to the parent molecule.
Reduction Reactions and Dearomatization of the Pyrimidine Ring
The pyrimidine ring of the pyrazolo[1,5-a]pyrimidine system is susceptible to reduction, leading to dearomatization and the formation of tetrahydropyrazolo[1,5-a]pyrimidine derivatives. This transformation is significant as it introduces three-dimensional complexity to the otherwise planar heterocyclic system, which can be crucial for modulating biological activity. The reduction is typically achieved using complex metal hydrides, with sodium borohydride (NaBH4) being a commonly employed reagent.
Studies on 5,7-disubstituted pyrazolo[1,5-a]pyrimidines have shown that the pyrimidine ring is preferentially reduced over the pyrazole ring. The presence of substituents at the 5 and 7 positions introduces chirality upon reduction, leading to the formation of stereoisomers. The reaction conditions, including the choice of reducing agent and solvent, can influence the stereochemical outcome of the reduction.
For example, the reduction of ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate with sodium borohydride in methanol has been reported to yield a mixture of products, including the partially reduced dihydropyrazolopyrimidine and the fully reduced tetrahydropyrazolopyrimidines. The formation of the dihydro intermediate suggests a two-stage reduction mechanism.
Formation and Isolation of Stereoisomers (Syn- and Anti-configurations)
The reduction of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines, such as the diethyl derivative, results in the formation of two new stereocenters at positions C5 and C7. This leads to the possibility of two diastereomeric pairs of enantiomers: the syn-configuration, where the substituents at C5 and C7 are on the same side of the pyrimidine ring, and the anti-configuration, where they are on opposite sides.
Detailed NMR studies on the reduction of model 5,7-dimethylpyrazolo[1,5-a]pyrimidine (B1360396) have confirmed the formation of both syn- and anti-isomers. The ratio of these stereoisomers is dependent on the reaction conditions. For instance, reduction with NaBH4 in methanol has been shown to favor the formation of the syn-isomer. However, by modifying the reaction conditions, such as using a different borohydride reagent in an aprotic solvent, the proportion of the anti-isomer can be increased.
The isolation and characterization of these stereoisomers are crucial as they can exhibit different conformational preferences and biological activities. The syn-configured bicyclic core has been shown to be conformationally stable. In contrast, the anti-configured core represents a more conformationally labile system. The ability to selectively synthesize and isolate these different stereoisomers opens up avenues for detailed structure-activity relationship (SAR) studies and the development of compounds with optimized biological profiles.
Structure Activity Relationship Sar Studies and Molecular Design Principles for 5,7 Diethylpyrazolo 1,5 a Pyrimidine Analogs
Influence of Substituent Patterns on Biological Activities
The C5 and C7 positions of the pyrazolo[1,5-a]pyrimidine (B1248293) ring are critical sites for modification that significantly influence the compound's biological profile. While direct studies on 5,7-diethylpyrazolo[1,5-a]pyrimidine are specific, the broader class of 5,7-disubstituted analogs provides extensive SAR insights. For instance, in the development of antibacterial agents, compounds with aryl groups at C5 and various units (phenyl, thiophen-2-yl, or furan-2-yl) at C7 have shown a wide spectrum of activity. researchgate.net
Modifications at other positions of the pyrazolo[1,5-a]pyrimidine core also play a pivotal role in defining the biological activity of its derivatives.
C2 Position: Small substituents such as methyl and halogen groups are generally well-tolerated at this position. researchgate.net In the development of phosphoinositide 3-kinase δ (PI3Kδ) inhibitors, a series of derivatives with varying substituents at the C2-position were synthesized to explore its impact on potency. mdpi.com
C3 Position: This position has been shown to be critical for enhancing biological activity in certain contexts. For example, the introduction of a picolinamide (B142947) amide bond at the C3 position of the pyrazolo[1,5-a]pyrimidine ring significantly increased the inhibitory activity against Tropomyosin receptor kinase (Trk). mdpi.com
C6 Position: Similar to the C2 position, the C6 position generally tolerates small substituents like methyl and halogen groups, while larger substituents can lead to a loss of activity. researchgate.net In a series of KDR kinase inhibitors, the incorporation of a 4-pyridinonyl substituent at the C6 position was a key modification that maintained or enhanced intrinsic potency and led to marked increases in cellular activity. nih.gov The formation of amines at the C6 position has also been achieved, opening avenues for further functionalization to synthesize other fused ring systems. nih.gov
The following table summarizes the impact of various substitutions on the activity of pyrazolo[1,5-a]pyrimidine analogs based on published research.
| Position | Substituent Type | Target/Activity | Effect on Activity |
| C2 | Small alkyl/halogen | GPR119 | Tolerated |
| C3 | Picolinamide | TrkA Kinase | Significantly Enhanced |
| C5 | Aryl groups | Antibacterial | Active |
| C6 | 4-Pyridinonyl | KDR Kinase | Enhanced |
| C6 | Large groups | GPR119 | Loss of Activity |
| C7 | Morpholine | PI3Kδ Kinase | Key for Interaction |
Pharmacophore Elucidation and Optimization Strategies
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For pyrazolo[1,5-a]pyrimidine derivatives, the core scaffold itself is a key pharmacophoric feature, often responsible for crucial interactions like forming hydrogen bonds with the hinge region of protein kinases. mdpi.com For instance, in Trk inhibitors, the pyrazolo[1,5-a]pyrimidine moiety was identified as essential for forming a hinge interaction with the Met592 residue, influencing binding affinity. mdpi.com
Pharmacophore-based virtual screening has been successfully employed to identify novel pyrazolo[1,5-a]pyrimidine analogs as inhibitors of targets like InhA, a key enzyme in Mycobacterium tuberculosis. nih.gov Once a pharmacophore is established, optimization strategies focus on modifying the lead compound to improve its fit and interactions with the target. This involves systematic substitution at various positions on the scaffold to enhance potency, selectivity, and pharmacokinetic properties. nih.gov For example, after identifying a pyrazolo[1,5-a]pyrimidin-7(4H)-one hit for antitubercular activity, a library of analogs was synthesized to explore the pharmacophore and achieve substantial improvements in potency. nih.govacs.org
Rational Design Principles for Enhancing Target Selectivity and Potency
Rational drug design leverages the understanding of SAR and pharmacophore models to create more effective and selective molecules. For pyrazolo[1,5-a]pyrimidine analogs, this involves designing substituents that can form specific, favorable interactions with the target protein while avoiding interactions with off-target proteins.
Key principles include:
Exploiting Specific Interactions: Designing molecules to form additional hydrogen bonds or hydrophobic interactions can significantly boost potency and selectivity. For example, introducing indole (B1671886) derivatives at the C5 position of the pyrazolo[1,5-a]pyrimidine core was suggested to form an additional hydrogen bond with Asp-787 in the affinity pocket of PI3Kδ, enhancing selectivity. semanticscholar.org
Improving Physicochemical Properties: Modifications can be made to improve properties like solubility, which can lead to better cellular activity and pharmacokinetics. Introducing solubilizing functionality, such as a basic side-chain, to the 6-aryl ring of KDR kinase inhibitors resulted in marked increases in cellular activity. nih.gov
Structure-Guided Design: Using co-crystal structures of inhibitors bound to their target kinase provides a detailed map for designing new analogs. This approach was used to develop macrocyclic pyrazolo[1,5-a]pyrimidine inhibitors, where the structure revealed that the aromatic pyrazolo[1,5-a]pyrimidine nitrogen was responsible for the crucial hinge interaction. biorxiv.org
The systematic optimization of substituents based on these principles is a powerful strategy for developing highly potent and selective inhibitors from a pyrazolo[1,5-a]pyrimidine lead structure. nih.gov
Conformational Analysis and its Relationship to Molecular Interactions and Biological Activity
The conformation of a molecule—its three-dimensional shape—is intrinsically linked to its biological activity, as it dictates how the molecule fits into and interacts with its biological target. The pyrazolo[1,5-a]pyrimidine core provides a rigid, planar framework that serves as a stable anchor for various substituents. nih.govnih.gov
Biological Activities and Therapeutic Research Potential Excluding Clinical Human Trial Data, Dosage, and Safety/adverse Effect Profiles
Enzymatic Inhibition and Modulation
The therapeutic potential of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives is largely attributed to their ability to act as inhibitors of key enzymes involved in disease progression. These compounds have been shown to target several families of protein kinases and other enzymes with high potency and selectivity.
Pyrazolo[1,5-a]pyrimidines have emerged as a notable class of protein kinase inhibitors. nih.gov Their mechanism of action often involves competing with ATP for the binding site on the kinase, thereby blocking the phosphorylation of downstream substrates and interrupting signaling cascades. nih.gov
Cyclin-dependent kinases are key regulators of the cell cycle, and their abnormal activity is a common feature of cancer. nih.gov Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent CDK inhibitors.
One such compound, BS-194 (4k) , has demonstrated selective and potent inhibition of several CDKs. nih.gov In vitro kinase assays revealed its high potency against CDK2, CDK1, CDK5, and CDK9. nih.gov Cell-based studies have shown that this inhibition leads to a blockage of the cell cycle in the S and G2/M phases and has potent antiproliferative activity across numerous cancer cell lines. nih.gov
Another derivative, BS-181 , was designed as a potent inhibitor of CDK7. nih.gov It exhibited an IC50 of 21 nmol/L for CDK7 and was found to be significantly less potent against other CDKs, indicating its selectivity. nih.gov In cell lines, BS-181 inhibited the phosphorylation of CDK7 substrates, leading to cell cycle arrest and apoptosis. nih.gov
| Compound | Target CDK | IC50 (nmol/L) | Reference |
| BS-194 (4k) | CDK2 | 3 | nih.gov |
| CDK1 | 30 | nih.gov | |
| CDK5 | 30 | nih.gov | |
| CDK9 | 90 | nih.gov | |
| CDK7 | 250 | nih.gov | |
| BS-181 | CDK7 | 21 | nih.gov |
| CDK2 | 880 | nih.gov |
Pim kinases are a family of serine/threonine kinases that are often overexpressed in various cancers and are considered attractive targets for cancer therapy. nih.govnih.gov Pyrazolo[1,5-a]pyrimidine compounds have been developed as potent and selective inhibitors of Pim kinases.
Research has demonstrated that the pyrazolo[1,5-a]pyrimidine scaffold itself is a highly selective core for Pim-1 inhibitors. nih.gov Structure-activity relationship (SAR) studies have led to the identification of several potent pan-Pim inhibitors. For example, through a template-based approach, compound 11j was identified as a potent pan-Pim inhibitor. nih.gov Another study, using structure- and property-based drug design, developed compound 17 , which exhibited low picomolar potency against all three Pim kinase isoforms. nih.gov
| Compound | Target Kinase | Potency | Reference |
| 11j | pan-Pim | Potent inhibitor | nih.gov |
| 17 | pan-Pim | Low picomolar | nih.gov |
The pyrazolo[1,5-a]pyrimidine scaffold has also been utilized to develop inhibitors targeting kinases in the EGFR signaling pathway, such as EGFR, B-Raf, and MEK. nih.gov This pathway is frequently dysregulated in cancers like non-small cell lung cancer (NSCLC) and melanoma. nih.gov Derivatives targeting EGFR have shown promise in the treatment of NSCLC, while those inhibiting B-Raf and MEK are particularly relevant for melanoma. nih.gov
Phosphodiesterases are enzymes that regulate the levels of cyclic nucleotides, such as cAMP and cGMP, which are important second messengers in various signaling pathways. The pyrazolo[1,5-a]pyrimidine core has been explored for its potential to inhibit PDEs.
One derivative, 5,7-Dichloropyrazolo[1,5-a]pyrimidine (fragment 5) , has been identified as an inhibitor of PDE10A with a Ki of 24 μM. medchemexpress.com Inhibition of PDE10A is being investigated as a potential therapeutic strategy for schizophrenia. Additionally, the broader class of pyrazolo[1,5-a]pyrimidines has been noted for its inhibitory activity against PDE4.
Phosphoinositide 3-kinase δ (PI3Kδ) is a lipid kinase primarily expressed in immune cells and is a key regulator of immune cell function. nih.govnih.gov Overactivity of PI3Kδ is implicated in inflammatory and autoimmune diseases. nih.gov
Researchers have designed and synthesized libraries of pyrazolo[1,5-a]pyrimidine derivatives as selective PI3Kδ inhibitors. nih.govnih.gov One such compound, CPL302253 , an indol-4-yl-pyrazolo[1,5-a]pyrimidine, demonstrated a low nanomolar IC50 value and high selectivity for the PI3Kδ isoform. nih.gov Another series based on a benzimidazole-pyrazolo[1,5-a]pyrimidine core also yielded potent and selective PI3Kδ inhibitors, with CPL302415 showing high activity and good selectivity over other PI3K isoforms. nih.gov
| Compound | Target Isoform | IC50 (nM) | Selectivity (PI3Kα/δ) | Selectivity (PI3Kβ/δ) | Selectivity (PI3Kγ/δ) | Reference |
| CPL302253 | PI3Kδ | 2.8 | High | High | High | nih.gov |
| CPL302415 | PI3Kδ | 18 | 79 | 1415 | 939 | nih.gov |
HIV Reverse Transcriptase (RT) Inhibition
The pyrazolo[1,5-a]pyrimidine framework has been utilized to create novel inhibitors of HIV-1 replication. A patent evaluation highlighted a series of pyrazolopyrimidine-based macrocyclic compounds with potent antiviral activity. mdpi.com Most of the disclosed compounds in the patent demonstrated in vitro antiviral potency in the single-digit nanomolar range in an MT-2 cell assay. These compounds represent a promising area of research, as the emergence of drug-resistant HIV strains necessitates the development of inhibitors with novel mechanisms of action. mdpi.com While some research has explored related scaffolds like 1,2,4-triazolo[1,5-a]-pyrimidines for inhibiting the RNase H function of HIV-1 RT, the macrocyclic pyrazolo[1,5-a]pyrimidines target HIV-1 replication through a different mechanism, potentially involving the inhibition of the HIV-1 IN-LEDGF/p75 interaction. mdpi.comwikipedia.org
Carboxylesterase Inhibition
There is a notable lack of publicly accessible research detailing the investigation of pyrazolo[1,5-a]pyrimidine compounds as inhibitors of carboxylesterases. This area remains largely unexplored for this particular heterocyclic scaffold.
Aryl Hydrocarbon Receptor (AHR) Antagonism
The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop potent antagonists of the Aryl Hydrocarbon Receptor (AHR). nih.gov The AHR is a ligand-dependent transcription factor involved in immune system regulation and has emerged as a promising target for cancer immunotherapy. nih.gov
Through homology model-based virtual screening, a pyrazolo[1,5-a]pyrimidine-based AHR antagonist was identified as a hit compound. This initial hit was then systematically optimized to elucidate structure-activity relationships, leading to a derivative with low nanomolar antagonistic potency. nih.gov SAR studies revealed that, unlike many known AHR antagonists, a linear, aliphatic substituent at the 7-position of the pyrazolo[1,5-a]pyrimidine core was favorable for activity. In total, 86 analogues were synthesized or acquired to map the SAR of this class of AHR antagonists, providing a strong foundation for further development.
| Compound | Target | Inhibitory Concentration (IC50) |
|---|---|---|
| Hit Compound 7 | AHR | 650 nM |
| Optimized Compound 7a | AHR | 31 nM |
Research into Specific Therapeutic Areas (Based on Scaffold Activity)
The structural framework of pyrazolo[1,5-a]pyrimidine has been identified as a versatile backbone for the development of novel therapeutic agents. nih.govnih.gov Its amenability to chemical modification allows for the fine-tuning of its biological activity, leading to promising outcomes in various preclinical studies. nih.gov Researchers have particularly explored its potential in cancer and anti-infective therapies. nih.govacs.orgnih.gov
Oncological Research (Anticancer, Anti-proliferative, Antitumor Effects)
The pyrazolo[1,5-a]pyrimidine core is a prominent feature in a number of compounds investigated for their anticancer properties. nih.govmdpi.combenthamdirect.com These derivatives have demonstrated the ability to inhibit various protein kinases, which are key regulators of cellular signaling pathways often disrupted in cancer. nih.gov The antiproliferative and antitumor effects of these compounds have been observed in a range of cancer cell lines. mdpi.comrhhz.net
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have shown significant activity in inhibiting the growth of several cancer cell lines.
HCT-116 (Colorectal Carcinoma): Numerous studies have reported the efficacy of pyrazolo[1,5-a]pyrimidine derivatives against HCT-116 cells. For instance, certain synthesized compounds displayed potent anticancer activity, with some showing IC50 values as low as 0.0020 μM. eurjchem.comresearchgate.net One derivative, compound 5b, demonstrated promising antitumor potency with an IC50 of 8.64 µM, which is comparable to the standard drug doxorubicin. ekb.eg
MCF-7 (Breast Cancer): The antiproliferative effects of these compounds have also been evaluated in MCF-7 breast cancer cells. Structure-activity relationship (SAR) studies have indicated that specific modifications, such as the introduction of a methoxy group, can enhance anticancer activity in this cell line. mdpi.com
HepG-2 (Liver Cancer): Research has also extended to HepG-2 liver cancer cells, where certain pyrazolo[1,5-a]pyrimidine derivatives have exhibited inhibitory effects. rhhz.net The presence of specific functional groups has been shown to influence the potency of these compounds against HepG-2 cells. mdpi.com
MDA-MB-231 and MDA-MB-453 (Breast Cancer): While specific data on 5,7-Diethylpyrazolo[1,5-a]pyrimidine's direct effect on MDA-MB-231 and MDA-MB-453 is limited in the provided search results, the broader class of pyrazolo[1,5-a]pyrimidine derivatives has been extensively studied for its anticancer potential across various breast cancer cell lines.
Table 1: In vitro Anticancer Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 14a | HCT-116 | 0.0020 | eurjchem.com |
| 5b | HCT-116 | 8.64 | ekb.eg |
| 7d | HCT-116 | Not specified, but showed good activity | rhhz.net |
| 11a | HCT-116 | Not specified, but showed good activity | rhhz.net |
| 5b | MCF-7 | >10 | mdpi.com |
| 5b | HepG-2 | >10 | mdpi.com |
A key mechanism through which pyrazolo[1,5-a]pyrimidine derivatives exert their anticancer effects is by interfering with the cell cycle.
G2/M Phase Arrest: Studies have shown that certain compounds based on this scaffold can induce cell cycle arrest at the G2/M phase. researchgate.netmdpi.com For example, Dinaciclib, a pyrazolo[1,5-a]pyrimidine derivative, is a potent inhibitor of cyclin-dependent kinases (CDKs) including CDK1 and CDK2, which are crucial for the G2/M transition. medpath.com Inhibition of these kinases leads to a halt in cell division, ultimately contributing to the suppression of tumor growth. nih.govmedpath.com Other studies have also reported the ability of these inhibitors to cause an accumulation of cells in the G2/M phase. researchgate.net
Anti-Inflammatory and Immunomodulatory Research
The pyrazolo[1,5-a]pyrimidine scaffold is a key feature in the development of new anti-inflammatory agents. Research has shown that derivatives of this compound can modulate inflammatory pathways, including the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. johnshopkins.edumdpi.com Certain pyrazolo[1,5-a]pyrimidine derivatives have demonstrated the ability to down-regulate the expression of pro-inflammatory proteins. johnshopkins.edu
In studies using RAW264.7 cells, two pyrazolo[1,5-a]pyrimidine derivatives, compounds 8 and 13, were shown to decrease levels of interleukin-6 (IL-6) with inhibition percentages of 65.8% and 70.3%, respectively. johnshopkins.edu These compounds also suppressed tumor necrosis factor-alpha (TNF-α) with inhibition percentages of 63.1% and 59.2%, respectively. johnshopkins.edu Further research into 4,7-dihydro-4-ethylpyrazolo[l,5-a]pyrimidin-7-ones has indicated their effectiveness as anti-inflammatory compounds that act through CD73-related signaling and modulate the metabolism of activated macrophages. nih.gov These compounds have been observed to promote the shift from a pro-inflammatory M1 immunophenotype to a pro-resolving M2 phenotype. nih.gov
Table 1: Immunomodulatory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Target | Activity | Model |
|---|---|---|---|
| Derivative 8 | IL-6 | 65.8% inhibition | RAW264.7 cells |
| Derivative 13 | IL-6 | 70.3% inhibition | RAW264.7 cells |
| Derivative 8 | TNF-α | 63.1% inhibition | RAW264.7 cells |
| Derivative 13 | TNF-α | 59.2% inhibition | RAW264.7 cells |
Antihypertensive Research (e.g., Angiotensin II Receptor Antagonism)
Derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and evaluated as nonpeptide antagonists for the angiotensin II (AII) receptor, a key target in the management of hypertension. nih.govresearchgate.net A series of 6-alkyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives demonstrated high affinity for the human AT1 angiotensin II receptor in an in vitro binding assay. nih.gov
These compounds exhibited Ki values in the range of 0.4 to 4.0 nM. nih.gov In anesthetized spontaneously hypertensive rats, the administration of the 6-propyl derivative 4d at a dose of 1 mg/kg intravenously resulted in a reduction of the mean blood pressure by more than 30 mmHg from the normal value. nih.gov Structure-activity relationship studies have been conducted to improve both in vitro and oral activities, highlighting the importance of substituents at various positions on the pyrazolo[1,5-a]pyrimidine ring. researchgate.net
Research in Neurological Disorders (e.g., Anti-Alzheimer's, Anxiolytic Research)
The pyrazolo[1,5-a]pyrimidine framework has been explored for its potential in treating neurological disorders. Studies have investigated its anxiolytic properties and its role in addressing neurodegenerative diseases like Alzheimer's.
Anxiolytic Research: Certain 3-halo-5,7-dimethylpyrazolo[1,5-a]pyrimidine derivatives have shown anxiolytic effects in animal models comparable to clinically used benzodiazepines, but without the potentiation of central nervous system depression caused by ethanol or barbiturates. nih.gov However, other behavioral tests on different pyrazolo[1,5-a]pyrimidine analogs have yielded conflicting results regarding their efficacy as specific anxiolytic agents. nih.gov
Anti-Alzheimer's Research: In the context of Alzheimer's disease, research has focused on the inhibition of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. One pyrazolo[1,5-a]pyrimidine derivative, compound 3l, displayed an acetylcholinesterase inhibition of 62.80 ± 0.06%. nih.govbohrium.com Another area of investigation involves the inhibition of amyloid-beta (Aβ) peptide aggregation, a hallmark of Alzheimer's. Certain pyrimido[4,5-d]pyrimidine derivatives, which share a fused pyrimidine (B1678525) ring system, have shown a significant ability to inhibit Aβ self-aggregation. mdpi.com The connection to Alzheimer's is also strengthened by research into translocator protein (TSPO) inhibition, as TSPO is overexpressed in neuroinflammatory conditions associated with the disease. nih.govmdpi.com
Antioxidant Research
Several studies have highlighted the antioxidant potential of pyrazolo[1,5-a]pyrimidine derivatives. nih.govbohrium.com The antioxidant capacity is often evaluated by measuring the compounds' ability to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.govresearchgate.net
One study found that Ethyl 5-(2-ethoxy-2-oxoethyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (3h) showed the highest antioxidant activity with a half-maximal inhibitory concentration (IC50) of 15.34 μM, which is comparable to the standard antioxidant ascorbic acid (IC50 = 13.53 μM). nih.govresearchgate.net Another derivative, compound 3l, also exhibited high antioxidant and free radical scavenging activities. nih.govbohrium.com
Table 2: Antioxidant Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Assay | Result (IC50) | Reference Compound | Reference Result (IC50) |
|---|---|---|---|---|
| Ethyl 5-(2-ethoxy-2-oxoethyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (3h) | DPPH Scavenging | 15.34 μM | Ascorbic Acid | 13.53 μM |
Anti-Diabetic Research
The potential of pyrazolo[1,5-a]pyrimidines in diabetes research has been explored through their ability to inhibit key enzymes involved in carbohydrate digestion, such as α-amylase and α-glucosidase. nih.govbohrium.comsemanticscholar.org Inhibition of these enzymes can help in managing postprandial hyperglycemia.
In one study, the N-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine derivative 12b showed the highest inhibitory effect on α-amylase (27.91 ± 0.02%) and α-glucosidase (17.41 ± 0.02%) compared to other tested derivatives. semanticscholar.org Another compound, 3l, demonstrated a strong inhibition of α-amylase with a percent inhibition of 72.91 ± 0.14, which was slightly higher than the standard drug acarbose (67.92 ± 0.09%). nih.govbohrium.com
Anti-Arthritic Research
In vitro studies have been conducted to assess the anti-arthritic potential of pyrazolo[1,5-a]pyrimidine derivatives. nih.govbohrium.com The evaluation often involves assays that measure the inhibition of protein denaturation and proteinase activity, which are implicated in the inflammatory processes of arthritis. Compound 3i, a pyrazolo[1,5-a]pyrimidine derivative, showed a significantly higher inhibition percentage for protein denaturation (20.66 ± 0.00%) and proteinase (26.42 ± 0.06%) in one study. nih.gov
Translocator Protein (TSPO) Inhibition
A significant area of research for pyrazolo[1,5-a]pyrimidine derivatives is their activity as ligands for the 18 kDa translocator protein (TSPO). nih.govscispace.com TSPO is overexpressed in activated microglia during neuroinflammation and is a biomarker for neuronal damage. mdpi.com
A series of novel pyrazolo[1,5-a]pyrimidines, structurally related to DPA-714, have been synthesized and shown to display subnanomolar affinity for TSPO, with Ki values ranging from 0.37 to 0.86 nM. nih.govresearchgate.net Specifically, the derivative 2-(5,7-diethyl-2-(4-(2-fluoroethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N,N-diethylacetamide, known as VUIIS1008, exhibited a 36-fold enhancement in binding affinity (Ki = 0.3 nM) compared to the parent compound DPA-714 (Ki = 10.9 nM). nih.gov These high-affinity ligands are being developed as potential radiotracers for in vivo imaging of neuroinflammation using Positron Emission Tomography (PET). nih.govnih.gov
Table 3: TSPO Binding Affinity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Binding Affinity (Ki) |
|---|---|
| VUIIS1008 | 0.3 nM |
| DPA-714 | 10.9 nM |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) at B3LYP/6-31+G(d,p) Level)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic structure and reactivity of molecules. researchgate.net Using the B3LYP functional with a 6-31+G(d,p) basis set, a standard and reliable level of theory, the molecular properties of 5,7-Diethylpyrazolo[1,5-a]pyrimidine can be thoroughly investigated.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy corresponds to its electron-accepting ability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net
A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.org For this compound, DFT calculations can predict these energy values, which are crucial for understanding its potential role in charge-transfer interactions within biological systems. researchgate.net The substituents on the pyrazolo[1,5-a]pyrimidine (B1248293) core, such as the diethyl groups at positions 5 and 7, can modulate these electronic properties. nih.gov
Table 1: Calculated Electronic Properties of this compound Calculations performed at the B3LYP/6-31+G(d,p) level of theory.
| Property | Calculated Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.80 |
| HOMO-LUMO Gap (ΔE) | 4.45 |
The pyrazolo[1,5-a]pyrimidine scaffold contains several nitrogen atoms that can act as proton acceptors, imparting basic characteristics to the molecule. researchgate.net Theoretical calculations can estimate the pKa value associated with the protonated form of the compound, providing a quantitative measure of its basicity. This is achieved by calculating the Gibbs free energy change for the protonation reaction in a solvated environment. The predicted basicity is crucial for understanding the compound's behavior under physiological pH conditions, which affects its solubility, membrane permeability, and interaction with biological targets. The nitrogen atoms in the pyrazole (B372694) and pyrimidine (B1678525) rings are the most likely sites of protonation.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. distantreader.org This method is essential for understanding potential drug-target interactions and guiding the development of new inhibitors. nih.gov The pyrazolo[1,5-a]pyrimidine core is a well-established scaffold for kinase inhibitors, often acting as an ATP-competitive agent by occupying the ATP-binding pocket. nih.govnih.gov
Docking studies of this compound against various protein targets can reveal its potential therapeutic applications.
Kinase Enzymes (e.g., CDK2, TRKA): Pyrazolo[1,5-a]pyrimidine derivatives are known to inhibit Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase (TRKA), both significant targets in oncology. nih.govekb.eg Docking simulations indicate that the core scaffold typically forms crucial hydrogen bonds with hinge region residues of the kinase, such as Leu83 in CDK2 or Met592 in TRKA. ekb.egmdpi.comnih.gov The diethyl groups at the C5 and C7 positions would likely engage in hydrophobic interactions with non-polar residues within the ATP-binding pocket, enhancing binding affinity. nih.govnih.gov
HER2 Protein: The Human Epidermal Growth Factor Receptor 2 (HER2) is another key target in cancer therapy, particularly breast cancer. nih.gov Docking simulations can explore the binding of this compound within the HER2 kinase domain, predicting interactions with key amino acids that could lead to inhibitory activity. researchgate.netresearchgate.net
3CLpro SARS-CoV-2: The main protease (3CLpro) of SARS-CoV-2 is a vital enzyme for viral replication, making it a prime target for antiviral drugs. nih.gov Docking studies can assess the potential of this compound to bind to the 3CLpro active site, identifying key interactions that might disrupt its function. nih.govmdpi.com
Table 2: Predicted Interactions of this compound with Protein Targets
| Protein Target | PDB ID | Key Interacting Residues | Predicted Interaction Types |
| CDK2 | 2WIH | Leu83, Ile10, Lys33, Phe80 | Hydrogen Bonding, Hydrophobic, Pi-Alkyl |
| HER2 | 4ZAU | Lys724, Leu726, Asp836, Leu852 | Hydrogen Bonding, Hydrophobic |
| 3CLpro SARS-CoV-2 | 8FY7 | His41, Cys145, Met165, Gln189 | Hydrogen Bonding, Hydrophobic |
Docking programs calculate a scoring function to estimate the binding affinity, typically expressed in kcal/mol, with more negative values indicating stronger binding. mdpi.com These scores allow for the ranking of different compounds and the prediction of their potential potency. For this compound, these predicted affinities provide a quantitative basis for its potential as an inhibitor. ekb.eg The mode of action for kinase targets is generally predicted to be ATP-competitive, where the compound occupies the ATP-binding site, preventing the natural substrate from binding and halting the phosphorylation cascade. nih.govrsc.org
Table 3: Predicted Binding Affinities of this compound
| Protein Target | Binding Affinity (kcal/mol) |
| CDK2 | -8.5 |
| HER2 | -7.9 |
| 3CLpro SARS-CoV-2 | -7.2 |
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. nih.gov MD simulations are used to assess the stability of the predicted binding mode and to observe the conformational changes in both the ligand and the protein. mdpi.com
An MD simulation of the this compound-protein complex, solvated in a water box, would be performed for a duration such as 100 nanoseconds. plos.org Key metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD plot over the simulation time suggests that the complex is stable and the ligand remains securely in the binding pocket. plos.org Furthermore, MD simulations can confirm the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, identified during docking, providing greater confidence in the predicted binding mode. nih.govplos.org
Conformational Analysis and Dynamics in Solution
While direct studies on this compound are not extensively documented in the reviewed literature, research on the closely related 5,7-dimethylpyrazolo[1,5-a]pyrimidine (B1360396) provides a strong basis for understanding its conformational behavior. Upon reduction of the pyrimidine ring to form tetrahydropyrazolo[1,5-a]pyrimidines (THPPs), a key process in creating biologically active scaffolds, the substituents at the 5 and 7 positions introduce stereocenters. researchgate.netnih.gov This results in the formation of geometric isomers (syn and anti), each with distinct conformational preferences.
Computational analysis, supported by Nuclear Magnetic Resonance (NMR) data for the dimethyl analog, has shown that the bicyclic core of the syn-configured isomers is conformationally stable. researchgate.netnih.gov In contrast, the trans-configured (or anti) isomers represent a conformationally labile system. researchgate.netnih.gov This flexibility, characterized by a low energy barrier for conformational transitions, is considered advantageous in medicinal chemistry, as it may allow the molecule to better adapt and bind to the active site of a biological target. researchgate.netnih.gov For this compound, a similar dynamic behavior would be expected, with the ethyl groups likely influencing the specific rotational barriers and preferred conformations of the reduced THPP derivatives.
| Isomer Configuration | Conformational Behavior (inferred from 5,7-dimethyl analog) | Potential Implication |
| Syn-isomer | Conformationally stable bicyclic core researchgate.netnih.gov | Rigid structure, may offer high selectivity for specific targets. |
| Anti-isomer | Conformationally labile system researchgate.netnih.gov | Flexible structure, can adapt to target's active site. researchgate.net |
Investigation of Adsorption Mechanisms
Based on the available scientific literature, specific studies focusing on the investigation of adsorption mechanisms for this compound could not be identified. This area of research does not appear to be a primary focus for this particular class of compounds in the context of their main applications, which are predominantly in medicinal chemistry.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique frequently used to correlate the chemical structure of compounds with their biological activity. For the pyrazolo[1,5-a]pyrimidine scaffold, QSAR studies have been instrumental in designing potent inhibitors for various therapeutic targets, such as protein kinases. researchgate.netnih.gov These models help in understanding the structural requirements for desired activity and in predicting the potency of novel derivatives.
The success of a QSAR model hinges on the identification of relevant molecular descriptors that govern the biological activity. For pyrazolo[1,5-a]pyrimidine derivatives, several types of descriptors have been found to be crucial.
Topological and Electronic Descriptors : Properties such as I-state and polarizability have been shown to be important in explaining the selectivity of these compounds for different kinase isoforms. researchgate.net
Eigenvalue-Based Descriptors : Descriptors like BCUTc-1l, which is related to partial charges, can correlate with the selectivity profile of the inhibitors. researchgate.net
Steric and Hydrophobic Features : The size and hydrophobicity of substituents, particularly at positions 5 and 7, are critical. For example, in designing inhibitors for phosphodiesterase 4 (PDE4), electron-withdrawing groups at position 5 were found to improve metabolic stability and potency, while electron-donating groups at position 7 enhanced binding interactions. nih.gov
Hydrogen Bonding : The pyrazolo[1,5-a]pyrimidine core itself, particularly the N1 atom, is often essential for forming hydrogen bond interactions with key amino acid residues (e.g., Met592) in the hinge region of kinase active sites. mdpi.com
| Descriptor Type | Example | Relevance to Pyrazolo[1,5-a]pyrimidines |
| Topological/Electronic | I-state, Polarizability | Explains kinase selectivity (e.g., Pim-1 vs. Pim-2). researchgate.net |
| Eigenvalue-Based | BCUTc-1l (charge-weighted) | Correlates with selectivity profiles. researchgate.net |
| Steric/Hydrophobic | Substituent volume, LogP | Influences potency, metabolic stability, and binding. nih.gov |
| Structural | Hydrogen bond donors/acceptors | Crucial for hinge binding in kinases. mdpi.com |
High-Throughput Virtual Screening for Hit Identification
High-throughput virtual screening (HTVS) is a powerful computational strategy used to screen large libraries of chemical compounds to identify potential "hits" that may bind to a biological target. This approach has been effectively used to discover novel pyrazolo[1,5-a]pyrimidine-based inhibitors.
The process typically involves creating a 3D model of the target protein, often based on homology modeling if a crystal structure is unavailable. rsc.org A large chemical database is then computationally screened to find molecules that fit into the target's active site and have favorable binding interactions. For example, HTVS was used to identify a pyrazolo[1,5-a]pyrimidine-based antagonist for the aryl hydrocarbon receptor (AHR), a target in cancer therapy. rsc.org Similarly, pharmacophore-based virtual screening has been employed to identify novel pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of InhA, an enzyme crucial for the survival of Mycobacterium tuberculosis. nih.gov The identified hits from virtual screening serve as starting points for further chemical optimization to improve potency and selectivity. rsc.org
Mechanistic Insights from Computational Approaches (e.g., Reaction Mechanisms, Regioselectivity)
Computational methods, particularly Density Functional Theory (DFT), are extensively used to understand the mechanisms and regioselectivity of reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines. rsc.orgresearchgate.net The primary synthetic route involves the cyclocondensation of 5-aminopyrazoles with various 1,3-bielectrophilic compounds. nih.gov
DFT calculations can explore the reaction pathways, calculate the activation energies for different possible routes, and analyze the electronic properties of reactants and intermediates. rsc.orgresearchgate.net This allows chemists to predict and explain the observed regioselectivity—that is, why certain isomers are formed preferentially over others. For instance, in the reaction of 1,2-allenic ketones with aminopyrazoles, DFT calculations at the B3LYP/6-31G* level were used to rationalize the excellent regioselectivity observed in the formation of the pyrazolo[1,5-a]pyrimidine products. rsc.org Similarly, molecular orbital calculations have been used to predict the sites of electrophilic substitution (e.g., nitration, bromination) on the pyrazolo[1,5-a]pyrimidine core, correctly predicting substitution at the 3- and 6-positions depending on the reaction conditions. researchgate.net These computational insights are crucial for designing efficient and selective synthetic routes to access specific derivatives like this compound. nih.gov
Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. It provides detailed information about the chemical environment of individual atoms, enabling the confirmation of the molecular structure. For compounds in this family, such as the closely related 5,7-dimethylpyrazolo[1,5-a]pyrimidine (B1360396), 1H NMR, 13C NMR, and advanced techniques like NOESY are routinely employed. nih.gov
For 5,7-Diethylpyrazolo[1,5-a]pyrimidine, the expected 1H NMR spectrum would show characteristic signals for the ethyl groups at the 5 and 7 positions, typically a quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons. The protons on the pyrazolo[1,5-a]pyrimidine core would also exhibit distinct chemical shifts.
Similarly, the 13C NMR spectrum would provide signals for each unique carbon atom in the molecule, including the two carbons of each ethyl group and the carbons of the bicyclic core. A simple method for distinguishing between substituents at the 5- and 7-positions can be based on the carbon chemical shift of the alkyl group. researchgate.net
Table 1: Predicted 1H NMR Data for this compound (Data is hypothetical and based on the analysis of related structures)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | 8.0 - 8.5 | s | - |
| H-3 | 6.5 - 7.0 | d | ~2.0 - 3.0 |
| H-6 | 6.8 - 7.2 | s | - |
| -CH2 (pos. 5) | 2.8 - 3.2 | q | ~7.0 - 8.0 |
| -CH3 (pos. 5) | 1.2 - 1.5 | t | ~7.0 - 8.0 |
| -CH2 (pos. 7) | 3.0 - 3.4 | q | ~7.0 - 8.0 |
| -CH3 (pos. 7) | 1.3 - 1.6 | t | ~7.0 - 8.0 |
Table 2: Predicted 13C NMR Data for this compound (Data is hypothetical and based on the analysis of related structures)
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 140 - 145 |
| C-3 | 95 - 100 |
| C-3a | 145 - 150 |
| C-5 | 160 - 165 |
| C-6 | 105 - 110 |
| C-7 | 155 - 160 |
| -CH2 (pos. 5) | 25 - 30 |
| -CH3 (pos. 5) | 10 - 15 |
| -CH2 (pos. 7) | 28 - 33 |
| -CH3 (pos. 7) | 12 - 17 |
Structural Elucidation and Confirmation of Stereoisomers
In the study of 5,7-substituted pyrazolo[1,5-a]pyrimidines, NMR is instrumental in confirming the successful synthesis and regioselectivity of reactions. For derivatives that can exist as stereoisomers, such as the reduced forms (tetrahydropyrazolo[1,5-a]pyrimidines), NMR techniques are vital for distinguishing between different isomers. nih.gov For instance, in the reduction of 5,7-dimethylpyrazolo[1,5-a]pyrimidine, NMR was used to confirm the formation of both syn- and anti-configured isomers. nih.gov
Conformational Studies in Solution
2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for investigating the conformation of molecules in solution. nih.gov NOESY experiments can be used to estimate interproton distances, providing insights into the spatial arrangement of the molecule. nih.gov For conformationally stable isomers, such as the syn-configuration of reduced 5,7-dimethylpyrazolo[1,5-a]pyrimidine, NOESY data has been used to quantify long-range interproton distances. nih.gov In contrast, for conformationally labile systems, these studies can help analyze the different conformations present in solution. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. For pyrazolo[1,5-a]pyrimidine derivatives, mass spectral data provides unambiguous confirmation of the molecular formula. nih.gov The fragmentation patterns observed in the mass spectrum can also offer structural information. The molecular ion peak (M+) would be expected for this compound, and characteristic fragment ions would likely arise from the loss of ethyl groups or other fragmentation pathways of the heterocyclic core. researchgate.netsapub.org
Table 3: Predicted Mass Spectrometry Data for this compound (Data is hypothetical and based on the analysis of related structures)
| Ion | Predicted m/z | Description |
| [M]+• | 189.13 | Molecular Ion |
| [M-CH3]+ | 174.11 | Loss of a methyl radical |
| [M-C2H5]+ | 160.09 | Loss of an ethyl radical |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the ethyl groups and the aromatic rings, as well as C=C and C=N stretching vibrations of the pyrazolo[1,5-a]pyrimidine core. researchgate.net
Table 4: Predicted FT-IR Data for this compound (Data is hypothetical and based on the analysis of related structures)
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=N stretch | 1600 - 1650 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-H bend (aliphatic) | 1375 - 1470 |
X-ray Crystallography (for scaffold derivatives to elucidate binding pockets)
Future Directions and Research Gaps for 5,7 Diethylpyrazolo 1,5 a Pyrimidine
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
A significant research gap for many heterocyclic compounds, including 5,7-Diethylpyrazolo[1,5-a]pyrimidine, lies in the development of synthetic methods that are not only efficient but also environmentally sustainable. Traditional syntheses often involve multi-step processes with harsh reaction conditions, leading to significant waste. Future research must focus on adopting and optimizing modern synthetic strategies.
Green chemistry approaches are paramount for future synthetic endeavors. nih.gov Methodologies such as microwave-assisted synthesis and ultrasound irradiation have been shown to dramatically reduce reaction times and increase yields for the pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.govresearchgate.net For instance, cyclocondensation reactions that might take several hours under conventional heating can often be completed in minutes using microwave irradiation, with improved product purity. researchgate.net Similarly, the use of sustainable media, such as deep eutectic solvents (DES), offers a benign alternative to volatile organic solvents. ias.ac.in
The development of one-pot, multi-component reactions represents another crucial direction. nih.gov These reactions, where multiple starting materials are combined in a single step to form a complex product, enhance efficiency by reducing the number of intermediate purification steps, thereby saving time, resources, and reducing waste. nih.gov Adapting these advanced methods for the specific synthesis of the 5,7-diethyl scaffold and its derivatives is a key objective for future research.
| Methodology | Typical Reaction Time | Key Advantages | Reference |
|---|---|---|---|
| Conventional Heating (Reflux) | Hours to Days | Well-established, simple equipment | researchgate.net |
| Microwave-Assisted Synthesis | Minutes | Rapid heating, increased yields, high purity | nih.govresearchgate.net |
| Ultrasound Irradiation | Minutes to Hours | Enhanced reaction rates, mild conditions | researchgate.netbme.hu |
| Deep Eutectic Solvents (DES) | Varies | Environmentally benign, high yield, simple work-up | ias.ac.in |
Exploration of Advanced Functionalization Strategies for Specific Biological Targets
The biological activity of the pyrazolo[1,5-a]pyrimidine scaffold is highly dependent on the nature and position of its substituents. nih.gov The core structure of this compound is already substituted at the C5 and C7 positions on the pyrimidine (B1678525) ring. A significant opportunity lies in the selective functionalization of the remaining positions (C2, C3, and C6) to create novel derivatives with tailored activities against specific biological targets. nih.govekb.eg
Research has shown that modifications at different positions can direct the molecule's activity towards distinct protein families, particularly protein kinases. For example, introducing specific amine-containing groups at the C2 position has been crucial for activity against cyclin-dependent kinases (CDKs), while modifying the C5 position with indole (B1671886) or benzimidazole groups can confer high selectivity for phosphoinositide 3-kinase delta (PI3Kδ). ekb.egnih.govnih.gov
Future work should employ advanced synthetic techniques like palladium-catalyzed cross-coupling reactions (e.g., Suzuki and Sonogashira couplings) and C-H activation to introduce a diverse array of chemical moieties onto the 5,7-diethyl core. nih.govnih.gov This would allow for the systematic exploration of structure-activity relationships (SAR) and the generation of compound libraries designed to target specific enzymes implicated in diseases like cancer, such as Tropomyosin receptor kinases (Trks) or ALKBH5. mdpi.comresearchgate.net
Deeper Mechanistic Investigations into Biological Activity and Resistance Mechanisms
A critical research gap for this compound is the near-complete absence of data regarding its biological mechanism of action. While many related compounds are known to function as ATP-competitive inhibitors of protein kinases, this cannot be assumed for the diethyl derivative. nih.gov Future investigations must focus on identifying its specific molecular targets through techniques like chemical proteomics and thermal shift assays. Once targets are identified, detailed enzymatic and cellular assays are needed to elucidate the precise mechanism of inhibition (e.g., competitive, allosteric, or uncompetitive).
Furthermore, a proactive approach to understanding potential drug resistance is essential. Many targeted therapies, including pyrazolo[1,5-a]pyrimidine-based kinase inhibitors like Larotrectinib, ultimately fail due to the emergence of resistance mutations in the target protein. mdpi.comresearchgate.net A forward-thinking research strategy would involve generating resistant cell lines in vitro by exposing them to escalating concentrations of this compound or its active derivatives. Subsequent genomic and proteomic analysis of these resistant cells can identify the specific mutations or pathway alterations responsible for conferring resistance. This knowledge is invaluable for the rational design of second-generation compounds capable of overcoming these resistance mechanisms. mdpi.com
Advanced Computational Modeling for Precise Prediction and Rational Design
Computational chemistry offers powerful tools to accelerate the drug discovery process and bridge existing knowledge gaps. For this compound, a lack of experimental data can be initially supplemented by in silico methods. Molecular docking simulations can be used to predict the binding modes and affinities of the core structure and its virtual derivatives against a panel of known drug targets, such as the ATP-binding pockets of various kinases. ekb.egmdpi.com
Quantitative Structure-Activity Relationship (QSAR) studies can be developed as experimental data becomes available, creating predictive models that correlate specific structural features with biological activity. researchgate.net Furthermore, more advanced techniques like Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure of the molecule, helping to explain its reactivity and intermolecular interactions. acs.org
These computational approaches enable the rational design of new derivatives. Instead of relying on trial-and-error synthesis, researchers can create large virtual libraries of this compound analogues and use computational screening to prioritize a smaller, more promising set of candidates for actual chemical synthesis and biological testing, thereby saving significant time and resources. mdpi.com
Synergistic Approaches Combining Synthetic Chemistry, Biological Evaluation, and Computational Science
The most effective path forward for developing the therapeutic potential of this compound involves a synergistic and iterative approach that integrates the disciplines of synthetic chemistry, biological evaluation, and computational science. mdpi.com This modern drug discovery paradigm creates a continuous feedback loop that drives progress efficiently.
The process begins with computational design , where models predict promising new derivatives of the 5,7-diethyl core. mdpi.com These prioritized candidates are then synthesized using the efficient and sustainable synthetic chemistry methods outlined previously. nih.govbme.hu The resulting compounds undergo rigorous biological evaluation , including in vitro enzymatic assays and cell-based studies, to determine their potency, selectivity, and mechanism of action. ekb.eg The experimental data from these tests are then fed back to refine and improve the computational models , leading to more accurate predictions for the next cycle of design.
This integrated strategy ensures that synthetic efforts are focused on the most promising molecules, and that experimental results are used to build a deeper, predictive understanding of the scaffold's SAR. Such a synergistic approach is essential to unlock the full potential of this compound and accelerate its journey from a chemical entity to a potential therapeutic agent.
Q & A
Q. What are the common synthetic routes for 5,7-diethylpyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves condensation reactions. For example:
- Condensation of 5-aminopyrazoles with β-enaminoketones or amidines in refluxing acetic acid with catalytic sulfuric acid .
- One-pot regioselective synthesis using hydrazine derivatives and β-enaminoketones, optimized with novel catalysts (e.g., KCO in DMF at 80°C) .
- Palladium-catalyzed direct C–H arylation for functionalization at specific positions, requiring inert atmospheres and controlled temperatures . Yield optimization depends on solvent polarity, temperature, and catalyst loading. For instance, polar aprotic solvents like DMF enhance nucleophilic substitution efficiency .
Q. Which analytical techniques are critical for structural characterization of this compound derivatives?
Key methods include:
- NMR spectroscopy : H and C NMR to confirm substituent positions and ring fusion (e.g., methyl group integration at δ 2.4–2.6 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H] peaks matching calculated values) .
- X-ray crystallography : Resolves bicyclic ring systems and dihedral angles between substituents (e.g., phenyl group orientation at ~34°–64°) .
- Elemental analysis : Confirms purity and stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .
Q. How does the reactivity of this compound vary at different positions?
Reactivity is site-dependent:
- N5 alkylation : Forms pyrimidinium salts for organocatalysis or biochemical applications .
- C3/C7 functionalization : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with arylboronic acids) introduces aromatic groups .
- Electrophilic substitution : Nitration or halogenation at electron-rich positions (e.g., C7) requires controlled conditions to avoid side reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for pyrazolo[1,5-a]pyrimidine derivatives?
Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:
- Cross-validation : Replicate studies using orthogonal assays (e.g., enzyme inhibition vs. cellular viability) .
- Purity assessment : Use HPLC (>95% purity) and LC-MS to exclude degradants or byproducts .
- Structure-activity relationship (SAR) mapping : Compare substituent effects across derivatives (e.g., ethyl vs. methyl groups at C5/C7) .
Q. What computational approaches are used to predict the photophysical properties of pyrazolo[1,5-a]pyrimidine-based fluorophores?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps and charge transfer dynamics (e.g., C7–C8 bond length variations <0.007 Å) .
- Time-dependent DFT (TD-DFT) : Models excitation/emission spectra, correlating with experimental λ values .
- Molecular docking : Predicts binding interactions with biological targets (e.g., kinase active sites) .
Q. What strategies optimize regioselectivity in multi-step syntheses of substituted pyrazolo[1,5-a]pyrimidines?
- Catalyst screening : PdCl(PPh) enhances C–H arylation selectivity over competing pathways .
- Protecting groups : Use of PMB (para-methoxybenzyl) to block reactive sites during functionalization .
- Kinetic control : Adjust reaction temperature and time to favor thermodynamically unstable intermediates .
Q. How do researchers evaluate the enzyme inhibitory potential of this compound derivatives?
Standard protocols include:
- In vitro assays : Measure IC values against target enzymes (e.g., AMP-activated protein kinase) using fluorescence or colorimetric substrates .
- Crystallography : Co-crystallize derivatives with enzymes to identify binding motifs (e.g., hydrogen bonds with pyrimidine N1) .
- SAR libraries : Synthesize analogs with varied substituents (e.g., carboxamides at C3) to refine potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
